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Introduction
The direct synthesis of N-H and N-alkyl aziridines from unfunctionalized olefins is a pivotal

transformation in organic synthesis, providing access to versatile building blocks for

pharmaceutical and agrochemical development. The rhodium-catalyzed aziridination using O-
(2,4-Dinitrophenyl)hydroxylamine (DPH), developed by the Kürti, Falck, and Ess groups,

represents a significant advancement in this field.[1][2] This method offers a mild, one-pot, and

stereospecific route to a wide array of aziridines, avoiding the need for harsh oxidants.[1]

These application notes provide a comprehensive overview of this methodology, including

detailed experimental protocols, substrate scope, and a mechanistic overview to facilitate its

application in a research and development setting.

Reaction Principle and Advantages
This aziridination reaction proceeds via a rhodium-nitrene intermediate, generated from the

reaction of a Rh(II) catalyst with DPH. The nitrene then undergoes a [2+1] cycloaddition with an

olefin to furnish the corresponding aziridine.

Key Advantages:
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Mild Reaction Conditions: The reaction is typically carried out at room temperature, tolerating

a variety of functional groups.[1]

High Stereospecificity: The reaction proceeds with the retention of the olefin's

stereochemistry.[2]

Operational Simplicity: The one-pot procedure does not require the pre-formation of reactive

intermediates or the use of external oxidants.[1]

Broad Substrate Scope: The method is applicable to a wide range of mono-, di-, tri-, and

tetrasubstituted olefins.[1]

Data Presentation
The following tables summarize the substrate scope and corresponding yields for the rhodium-

catalyzed N-H and N-Methyl aziridination of various olefins using DPH and its N-methyl

derivative, respectively.

Table 1: Rhodium-Catalyzed N-H Aziridination of Olefins
using DPH
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Entry
Olefin
Substrate

Product
Catalyst
Loading
(mol %)

Time (h) Yield (%)

1 Styrene

2-

Phenylaziridi

ne

1 0.5 85

2

4-

Methylstyren

e

2-(p-

Tolyl)aziridine
1 0.5 81

3

4-

Methoxystyre

ne

2-(4-

Methoxyphen

yl)aziridine

1 1 77

4

4-

Chlorostyren

e

2-(4-

Chlorophenyl

)aziridine

1 1 83

5 (E)-Stilbene

(2R,3S)-2,3-

Diphenylaziri

dine

2 12 75

6 Cyclooctene

9-

Azabicyclo[6.

1.0]nonane

1 1 92

7 1-Octene

2-

Hexylaziridin

e

2 24 65

8 Cholesterol - 5 48 55

General Conditions: Olefin (0.5 mmol), DPH (1.2 equiv), Rh₂(esp)₂ in 2,2,2-trifluoroethanol

(TFE) at room temperature.

Table 2: Rhodium-Catalyzed N-Methyl Aziridination of
Olefins using N-Me-DPH
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Entry
Olefin
Substrate

Product
Catalyst
Loading
(mol %)

Time (h) Yield (%)

1 Styrene

1-Methyl-2-

phenylaziridin

e

2 2 78

2 (E)-Stilbene

(2R,3S)-1-

Methyl-2,3-

diphenylazirid

ine

2 12 72

3 Cyclooctene

9-Methyl-9-

azabicyclo[6.

1.0]nonane

1 2 88

4
Geranyl

Acetate
- 2 24

68 (>1:30

regioselectivit

y)

General Conditions: Olefin (0.5 mmol), N-Me-DPH (1.2 equiv), Rh₂(esp)₂ in 2,2,2-

trifluoroethanol (TFE) at room temperature.

Experimental Protocols
Materials and Reagents

Rhodium Catalyst: Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate)

[Rh₂(esp)₂] is the recommended catalyst for optimal results. Other rhodium(II) carboxylate

catalysts such as Rh₂(OAc)₄ can also be used.

Aminating Agent: O-(2,4-Dinitrophenyl)hydroxylamine (DPH) and its N-alkyl derivatives.

DPH can be synthesized or purchased commercially. It should be stored at low temperatures

and handled with care due to its potential energetic nature.

Solvent: 2,2,2-Trifluoroethanol (TFE) is the solvent of choice.

Olefins: A wide variety of unfunctionalized olefins can be used.
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Inert Gas: Argon or Nitrogen.

General Procedure for N-H Aziridination
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the olefin

(0.5 mmol, 1.0 equiv) and the Rh₂(esp)₂ catalyst (1-5 mol%).

Add anhydrous 2,2,2-trifluoroethanol (TFE, 0.1 M solution based on the olefin).

Stir the solution at room temperature until the catalyst is fully dissolved.

Add O-(2,4-Dinitrophenyl)hydroxylamine (DPH) (0.6 mmol, 1.2 equiv) in one portion.

Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired N-H

aziridine.

Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine (DPH)
A two-step procedure can be employed for the synthesis of DPH:

Step 1: Synthesis of tert-butyl N-(2,4-dinitrophenoxy)carbamate: To a stirred solution of tert-

butyl N-hydroxycarbamate (0.1 mol) and potassium hydroxide (0.1 mol) in absolute ethanol

(200 mL), add 2,4-dinitrochlorobenzene (0.1 mol). Stir the resulting deep red solution at

room temperature for 1 hour. Add glacial acetic acid dropwise until a light yellow solution is

formed. Pour the solution into cold water (1.5 L). The separated yellow oil will gradually

crystallize. Isolate the solid, dry it, and recrystallize from an ethyl acetate-hexane mixture.

Step 2: Deprotection to yield DPH: Add the purified tert-butyl N-(2,4-

dinitrophenoxy)carbamate (0.0133 mol) to trifluoroacetic acid (15 mL). After the evolution of

carbon dioxide ceases, pour the solution into ice water (100 mL). The resulting oily layer will

crystallize upon standing. Collect the crystals to obtain O-(2,4-
Dinitrophenyl)hydroxylamine.
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Mechanistic Overview & Visualizations
The reaction is proposed to proceed through the formation of a rhodium-nitrene intermediate.

The amino group of DPH coordinates to the Rh(II) catalyst, followed by the elimination of 2,4-

dinitrophenol to generate the active rhodium-nitrene species. This electrophilic nitrene is then

transferred to the olefin in a concerted or stepwise manner to yield the aziridine product.
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[Rh₂(esp)₂=NH]
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O-(2,4-Dinitrophenyl)hydroxylamine
(DPH)

Olefin (R¹R²C=CR³R⁴) N-H Aziridine+ [Rh₂(esp)₂=NH]
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Reaction Setup

Aziridination

Workup and Purification
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Flash Column Chromatography

Isolated Aziridine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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